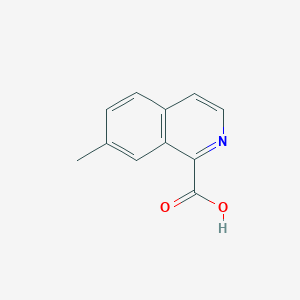![molecular formula C16H20N6O B12092533 4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-1-piperidinepropanenitrile](/img/structure/B12092533.png)
4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-1-piperidinepropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-1-piperidinepropanenitrile is a complex organic compound known for its significant role in medicinal chemistry. This compound is particularly noted for its potential as a kinase inhibitor, making it a valuable candidate in the development of therapeutic agents for various diseases, including cancer and autoimmune disorders .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-1-piperidinepropanenitrile involves multiple steps. One of the improved processes for its preparation includes the following steps :
Starting Materials: The synthesis begins with the preparation of key intermediates, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Reaction Conditions: The intermediates undergo a series of reactions, including condensation, cyclization, and substitution reactions, under controlled conditions. For instance, the condensation reaction may involve the use of dimethylformamide (DMF) and dimethylacetamide (DMA) at elevated temperatures.
Final Steps: The final product is obtained through purification processes such as crystallization and chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality .
化学反応の分析
Types of Reactions
4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-1-piperidinepropanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolo[2,3-d]pyrimidine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学的研究の応用
4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-1-piperidinepropanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated as a potential therapeutic agent for treating cancer, autoimmune diseases, and inflammatory conditions.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical studies.
作用機序
The compound exerts its effects primarily through the inhibition of protein kinases, such as Janus Kinase 3 (JAK3). By blocking the activity of these kinases, it interferes with the signaling pathways that regulate immune responses and cell proliferation. This inhibition leads to reduced inflammation and immune suppression, making it useful in treating autoimmune diseases and certain cancers .
類似化合物との比較
Similar Compounds
Ethyl (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-1-piperidinepropanoate: Another derivative with similar structural features.
Uniqueness
What sets 4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-1-piperidinepropanenitrile apart is its specific inhibition profile and the ability to target multiple kinases simultaneously. This multi-targeted approach enhances its therapeutic potential and efficacy in treating complex diseases .
特性
分子式 |
C16H20N6O |
|---|---|
分子量 |
312.37 g/mol |
IUPAC名 |
2-isocyano-1-[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C16H20N6O/c1-11-5-7-22(14(23)8-17-2)9-13(11)21(3)16-12-4-6-18-15(12)19-10-20-16/h4,6,10-11,13H,5,7-9H2,1,3H3,(H,18,19,20) |
InChIキー |
YYMGYZDHOQYMFO-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)C[N+]#[C-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]methanamine dihydrochloride](/img/structure/B12092483.png)



![2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B12092529.png)
![1-Propanone, 1-[2,3-dihydro-3-[4-(2-hydroxy-2-methyl-1-oxopropyl)phenyl]-1,1,3-trimethyl-1H-inden-5-yl]-2-hydroxy-2-methyl-](/img/structure/B12092539.png)
![1-Methyl-1h-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B12092545.png)
![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclohexanamine](/img/structure/B12092553.png)
![8-(2-aminoethylamino)-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12092555.png)
